molecular formula C20H13BrN2O2S2 B2717764 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 361160-12-5

5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2717764
CAS No.: 361160-12-5
M. Wt: 457.36
InChI Key: JGUGHPOVZFGIRW-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic small molecule incorporating two privileged medicinal chemistry scaffolds: the thiophene carboxamide and the 1,3-thiazole ring . These structural motifs are found in compounds with a wide spectrum of biological activities, making this chemical a valuable reagent for drug discovery and biochemical research. Compounds featuring the thiophene carboxamide core have demonstrated significant research potential in oncology. Novel thiophene carboxamide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The proposed mechanisms of action for such compounds include the induction of apoptosis through caspase 3/7 activation and disruption of mitochondrial membrane potential . Furthermore, thiophene derivatives have been investigated for their antiviral properties. Related compounds have been patented as antiviral agents for flavivirus infections, highlighting the scaffold's relevance in infectious disease research . The 1,3,4-thiadiazole moiety, structurally related to the 1,3-thiazole ring present in this compound, is known for its ability to interact with various biological targets and cross the blood-brain barrier . This suggests potential research applications for the compound in neuroscientific studies. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, as its complete hazard profile has not been fully characterized.

Properties

IUPAC Name

5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S2/c21-18-11-10-17(27-18)19(24)23-20-22-16(12-26-20)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUGHPOVZFGIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenoxyphenyl Group: This step can be achieved via a Suzuki-Miyaura cross-coupling reaction, where a phenoxyphenyl boronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.

    Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the brominated thiophene carboxylic acid with an amine derivative of the thiazole compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole and thiophene rings.

    Coupling Reactions: The phenoxyphenyl group can be further modified through coupling reactions, such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with m-CPBA could introduce an epoxide group.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism by which 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The thiazole and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the phenoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of thiophene-carboxamide derivatives. Key structural analogs include:

Compound Substituents Biological Activity Key References
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) Bromo (thiophene), methylpyridinyl (carboxamide) Antibacterial (moderate activity)
N-(4-(4-Cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14) Nitro (thiophene), cyanophenyl-thiazole (carboxamide) Narrow-spectrum antibacterial
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (6d) Bromo (thiophene), dichlorobenzyl-thiazole (carboxamide) Anticancer (cytostatic/cytotoxic)
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide Ethyl/methyl (thiophene), thiazolyl (carboxamide) Not reported (structural analog)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents enhance electrophilicity, improving interactions with bacterial enzymes (e.g., nitro groups in Compound 14 inhibit DNA gyrase) .
  • Aromatic Moieties: The 4-phenoxyphenyl group in the target compound may enhance lipophilicity and membrane penetration compared to smaller substituents like methylpyridinyl (Compound 3) .
  • Biological Specificity : Dichlorobenzyl-thiazole derivatives (e.g., 6d) exhibit anticancer activity, suggesting that bulky aromatic groups on the thiazole ring correlate with cytotoxicity .
Physicochemical Properties
  • Lipophilicity: Phenoxyphenyl and dichlorobenzyl groups increase logP values, enhancing membrane permeability but risking solubility issues .

Biological Activity

5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₃BrN₂O₂S
  • Molecular Weight : 365.25 g/mol
  • Melting Point : Not specified in available literature

The presence of bromine and the thiazole moiety in its structure suggests potential interactions with biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, although detailed mechanisms remain to be elucidated.

Antitumor Activity

In a study examining the antitumor effects of related compounds, derivatives similar to 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide were tested against human tumor cell lines (A549, K562, PC-3, T47D). The results indicated that certain analogs exhibited significant inhibitory activity with IC50 values ranging from 9.86 µM to 12.28 µM against specific cell lines .

Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thiazole derivatives. Compounds structurally related to 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the phenoxy group significantly influenced antimicrobial potency .

The proposed mechanisms by which 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its biological effects include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells through cell cycle arrest at the G0/G1 phase.
  • Reactive Oxygen Species (ROS) Accumulation : Evidence suggests that these compounds may increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death .

Data Summary

Biological ActivityTarget Cell LinesIC50 Values (µM)Notes
AntitumorA5499.86Significant inhibition observed
AntitumorK56212.28Selective for certain pathways
AntimicrobialVarious bacteriaVariesEffective against both Gram-positive and Gram-negative strains

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